molecular formula C9H10N2 B2697603 N-ethyl-4-ethynylpyridin-2-amine CAS No. 1824118-31-1

N-ethyl-4-ethynylpyridin-2-amine

Cat. No.: B2697603
CAS No.: 1824118-31-1
M. Wt: 146.193
InChI Key: DRHVDNPSKXXDMM-UHFFFAOYSA-N
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Description

“N-ethyl-4-ethynylpyridin-2-amine” is a chemical compound with the CAS Number: 1824118-31-1 . It has a molecular weight of 146.19 .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H10N2 . The structure includes a pyridine ring with an ethynyl group at the 4-position and an ethylamine group attached to the nitrogen of the pyridine ring .

Scientific Research Applications

Organic Synthesis Enhancements

Recent studies have showcased the versatility of N-ethyl-4-ethynylpyridin-2-amine in organic synthesis. For instance, its application in the phosphine-catalyzed [4 + 2] annulation process facilitates the synthesis of highly functionalized tetrahydropyridines, showcasing complete regioselectivity and excellent yields (Zhu et al., 2003). Another study highlights its role in a domino reaction for the novel synthesis of N-substituted 1,4-dihydropyridines from salicaldehydes, demonstrating the compound's efficacy in producing fluorescent products with potential applications in material science (Cui et al., 2007).

Catalysis and Chemical Transformations

The compound has been pivotal in developing efficient synthetic methods for amides from alcohols and amines, producing amides and molecular hydrogen without the need for wasteful stoichiometric coupling agents (Gunanathan et al., 2007). Furthermore, its derivatives play a crucial role in the facile and efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation reactions (Ghaedi et al., 2015), indicating its utility in generating N-fused heterocycles.

Material Science Applications

The study of N-oxides of pyridylacetylenic amines reveals insights into synthesizing N-oxides from 2-methyl-5-ethynylpyridine N-oxide and amines, providing foundational knowledge for applications in material science and organic electronics (Ikramov et al., 2021).

Green Chemistry

Research in green chemistry has demonstrated the use of this compound derivatives in synthesizing highly functionalized 1,4-dihydropyridines through a grinding-induced, catalyst- and solvent-free domino multicomponent reaction, aligning with the principles of sustainable chemistry (Kumar & Sharma, 2011).

Safety and Hazards

The safety information available indicates that “N-ethyl-4-ethynylpyridin-2-amine” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

N-ethyl-4-ethynylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-3-8-5-6-11-9(7-8)10-4-2/h1,5-7H,4H2,2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHVDNPSKXXDMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=CC(=C1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824118-31-1
Record name N-ethyl-4-ethynylpyridin-2-amine
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